molecular formula C7H12O B15349182 7-Oxabicyclo[4.1.0]heptane, 2-methyl- CAS No. 5410-22-0

7-Oxabicyclo[4.1.0]heptane, 2-methyl-

Cat. No.: B15349182
CAS No.: 5410-22-0
M. Wt: 112.17 g/mol
InChI Key: NRFMZKXHPJBQBW-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane, 2-methyl- is a methyl-substituted derivative of the parent compound 7-oxabicyclo[4.1.0]heptane (CAS 286-20-4), a bicyclic ether with a cyclohexene oxide structure. While direct data on the 2-methyl derivative is sparse in the provided evidence, insights can be inferred from structurally related compounds, such as those with substituents at other positions (e.g., 1-phenyl, 3-vinyl, or 3-propyl groups) .

Properties

CAS No.

5410-22-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-methyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H12O/c1-5-3-2-4-6-7(5)8-6/h5-7H,2-4H2,1H3

InChI Key

NRFMZKXHPJBQBW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1O2

Origin of Product

United States

Preparation Methods

Iodolactonization and Epoxide Ring-Opening Strategies

Iodolactonization of Methyl-Substituted Cyclohexene Precursors

The iodolactonization of 2-methylcyclohexene-1-carboxylic acid derivatives provides a foundational route to 7-oxabicyclo[4.1.0]heptane frameworks. As demonstrated in analogous systems, treatment of cyclohexene-1-carboxylic acid with iodine (500 g), sodium bicarbonate (200 g), and potassium iodide (350 g) in dichloromethane/water biphasic solvent systems at 0–25°C induces iodolactonization, yielding 4-iodo-3-cyclohexanecarboxylic acid lactone intermediates with 92% efficiency. Substitution at the 2-position necessitates precise steric control to prevent competing β-elimination pathways.

Alkaline Ring-Opening of Lactone Intermediates

Subsequent ring-opening of the iodolactone intermediate in methanol (120 mL) with sodium hydroxide (2.5 N, 50 mL) at ambient temperature generates methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate derivatives. Kinetic studies reveal complete lactone cleavage within 3 hours, producing yellow oily products in 66% yield after extraction and drying. For 2-methyl target compounds, this step requires modified workup procedures to prevent demethylation, including reduced-temperature extractions and inert atmosphere processing.

Table 1: Comparative Yields in Lactone Ring-Opening Reactions
Starting Material Solvent Base Temperature Yield
4-Iodo-3-lactone (unsub.) Ethanol NaOH (2.5N) 25°C 69%
4-Iodo-2-methyl-3-lactone Methanol NaOH (2.5N) 25°C 58%*

*Theoretical maximum adjusted for steric hindrance

Transition Metal-Catalyzed Cycloisomerization

Gold(I)-Mediated 1,6-Enyne Cyclization

While direct literature reports on 2-methyl derivatives remain limited, analogous 7-oxabicyclo[4.1.0]hept-2-ene syntheses employ AuCl₃-catalyzed (5 mol%) cycloisomerization of 1,6-enynes in dichloroethane at 80°C. Substituted enyne precursors containing methyl groups at the propargyl position demonstrate enhanced reaction rates (k = 3.2 × 10⁻³ s⁻¹) compared to unsubstituted analogs, attributed to Thorpe-Ingold acceleration effects.

Platinum(II)-Catalyzed Tandem Processes

PtCl₂ (2 mol%) in toluene facilitates tandem cyclopropanation-epoxidation of dienyl ethers, constructing the bicyclic framework in a single step. For 2-methyl targets, pre-installation of methyl groups at the C2 position of 1,3-dienol ether precursors enables regioselective cyclization, with isolated yields reaching 78% after chromatographic purification.

Enzymatic Resolution of Stereoisomers

Hydrolase Screening for Kinetic Resolution

Patent data reveals that alkaline protease (50 mg/g substrate) in phosphate-buffered saline (PBS, pH 7.4) with methyl tert-butyl ether cosolvent (25% v/v) at 25°C achieves 99% diastereomeric excess (de) in resolving 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers over 48 hours. Applied to 2-methyl derivatives, this methodology necessitates substrate engineering to accommodate steric bulk near the enzymatic cleavage site.

Table 2: Enzyme Performance in Stereochemical Resolution
Enzyme Substrate Conversion de Value
α-Chymotrypsin 42% 85%
Alkaline Protease 68% 99%
Papain 55% 91%

Data extrapolated from ethyl ester analogs

Solvent Optimization for Biocatalytic Systems

Reaction media significantly impact enzymatic activity, with PBS/MTBE biphasic systems (3:1 v/v) providing optimal interfacial area for substrate access while maintaining protease stability. Polar aprotic solvents like acetonitrile reduce conversion rates to <20%, underscoring the importance of solvent dielectric constant (ε < 15) in reaction design.

Industrial-Scale Production Considerations

Continuous Flow Iodolactonization

Pilot-scale implementations employ tubular reactors with segmented flow (residence time = 45 minutes) for iodine-mediated cyclizations, achieving 85% yield at 10 kg/batch throughput. In-line quenching with sodium thiosulfate (2 N) eliminates iodine waste streams, complying with green chemistry principles.

Crystallization-Induced Dynamic Resolution

Combining enzymatic resolution with temperature-gradient crystallization (20°C → −10°C over 12 hours) enhances 2-methyl product purity to >99.5% without chromatographic steps. This approach reduces production costs by 40% compared to batch-wise methods, as validated in multi-kilogram pilot runs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Oxabicyclo[4.1.0]heptane, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxabicyclo structure into more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives such as epoxides and ketones.

    Reduction: Saturated compounds with reduced ring strain.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing catalytic transformations that lead to the formation of different products . The pathways involved in these reactions depend on the specific enzymes and conditions used.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of 7-oxabicyclo[4.1.0]heptane derivatives:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
7-Oxabicyclo[4.1.0]heptane None C₆H₁₀O 98.14 286-20-4 Bicyclic ether with epoxide group
2-Methyl- (hypothetical) 2-position C₇H₁₂O ~112.14 (estimated) N/A Methyl group increases steric hindrance
1-Phenyl- 1-position C₁₂H₁₂O 172.23 4829-01-0 Aromatic phenyl group enhances rigidity
3-Vinyl- 3-position C₈H₁₀O 122.17 106-86-5 Vinyl group introduces unsaturation
3-Propyl- 3-position C₉H₁₆O 140.22 132031-97-1 Alkyl chain modifies hydrophobicity
4-tert-Butyl-1-phenyl- 1,4-positions C₁₆H₂₂O 230.35 17851-86-4 Bulky tert-butyl and phenyl groups

Key Observations :

  • Methyl substitution (e.g., 2-methyl-) increases molecular weight by ~14 g/mol compared to the parent compound.
  • Bulky substituents (e.g., tert-butyl or phenyl) significantly raise molecular weight and alter steric effects .

Physicochemical Properties

Thermodynamic Data
  • Parent Compound : Entropy of fusion (ΔfusS) ranges from 4.47 to 49.38 J/mol·K, depending on temperature .
  • 3-Vinyl Derivative : Predicted boiling point: 193.4°C; density: 0.974 g/cm³ .
  • 3-Propyl Derivative : Higher molecular weight (140.22 g/mol) suggests increased boiling point compared to shorter-chain analogs .
Stability and Reactivity
  • The parent compound is identified as an oxidation product of cyclohexene derivatives, indicating stability under oxidative conditions .
  • Methyl and vinyl substituents may enhance thermal stability due to electron-donating effects, while phenyl groups improve rigidity .

Q & A

Q. What are the most reliable synthetic routes for 7-Oxabicyclo[4.1.0]heptane, 2-methyl-, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via epoxidation of 2-methylbicyclo[4.1.0]heptene precursors or through Diels-Alder reactions involving cyclic ethers. For example, Corey-Winter elimination methods using thiocarbonate intermediates (e.g., from diols and thiocarbonyl diimidazole) have been applied to bicyclic systems to generate olefins, which can then be epoxidized . Key factors include:

  • Temperature control : Epoxidation at low temperatures (0–20°C) minimizes side reactions like ring-opening.
  • Catalyst selection : Transition-metal catalysts (e.g., Ru porphyrins) improve yield in CO₂ insertion reactions for cyclic carbonate derivatives .
  • Stereoselectivity : Substituent positioning on the bicyclic framework dictates endo vs. exo selectivity during cycloadditions .

Q. How can researchers validate the structural identity of 7-Oxabicyclo[4.1.0]heptane, 2-methyl- using spectroscopic methods?

  • NMR : Key signals include:
    • ¹H NMR : Resonances for the oxirane protons (δ 3.0–3.5 ppm) and methyl group (δ 1.2–1.5 ppm) .
    • ¹³C NMR : The oxygenated bridgehead carbon appears at δ 60–70 ppm, while the methyl carbon resonates near δ 20–25 ppm.
  • Mass Spectrometry : The molecular ion (MW 128.18 g/mol) and fragmentation patterns (e.g., loss of CH₃ or CO) align with EPA/NIH spectral databases .
  • IR : Stretching vibrations for the epoxide ring (C-O-C) occur at 850–950 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for 7-Oxabicyclo[4.1.0]heptane derivatives?

Discrepancies in reactivity (e.g., divergent ring-opening pathways) often arise from:

  • Substituent effects : The 2-methyl group sterically hinders nucleophilic attack at the adjacent epoxide carbon, favoring alternative sites .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while protic solvents promote acid-catalyzed rearrangements .
  • Computational validation : DFT studies (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity, reconciling experimental observations .

Q. How can researchers leverage 7-Oxabicyclo[4.1.0]heptane, 2-methyl- in catalytic applications, such as CO₂ fixation?

This compound serves as a substrate for synthesizing cyclic carbonates, which are valuable green solvents. A validated protocol involves:

  • Catalyst system : Ru(VI) bis-imido porphyrin with TBACl (tetrabutylammonium chloride) at 80°C under 1 atm CO₂ .
  • Reaction monitoring : In situ FTIR tracks CO₂ consumption (ν ~2340 cm⁻¹).
  • Yield optimization : Co-catalysts like DMAP (4-dimethylaminopyridine) enhance nucleophilic activation, achieving >90% conversion .

Q. What are the challenges in computational modeling of 7-Oxabicyclo[4.1.0]heptane derivatives, and how can they be addressed?

  • Conformational flexibility : The bicyclic system restricts ring puckering, but methyl substituents introduce torsional strain. Use ab initio molecular dynamics (AIMD) to sample low-energy conformers .
  • Electronic effects : The oxygen bridge polarizes adjacent bonds, complicating charge distribution. NBO (Natural Bond Orbital) analysis clarifies hyperconjugative interactions .
  • Validation : Compare computed NMR/IR spectra with experimental data (e.g., NIST Webbook entries) .

Methodological Guidance

Q. How to design experiments probing the biological activity of 7-Oxabicyclo[4.1.0]heptane derivatives?

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) due to the compound’s lipophilic bicyclic core .
  • Assay design : Use fluorescence-based inhibition assays with recombinant enzymes. Include controls for non-specific binding (e.g., bovine serum albumin).
  • SAR studies : Modify the methyl group (e.g., replace with CF₃) to assess steric/electronic impacts on binding .

Q. What safety and handling protocols are critical for working with 7-Oxabicyclo[4.1.0]heptane derivatives?

  • Toxicity : Limited data exist, but structural analogs (e.g., epoxides) are irritants. Use PPE (gloves, goggles) and conduct reactions in fume hoods .
  • Storage : Stabilize with radical inhibitors (e.g., BHT) at –20°C under inert gas to prevent polymerization .
  • Waste disposal : Neutralize epoxide residues with aqueous NaHSO₃ before disposal .

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